4-Chloro-2-iodo-3-(trifluoromethyl)pyridine
Description
Background and Significance in Halogenated Pyridine Chemistry
Halogenated pyridines constitute one of the most important classes of heterocyclic compounds in modern organic chemistry, serving as essential building blocks for pharmaceutical development, agrochemical synthesis, and materials science applications. The significance of these compounds stems from their ability to undergo selective transformations while maintaining the inherent properties of the pyridine core. Halogenated heterocyclic compounds, defined as organic compounds containing at least one ring member that is not carbon and bearing one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, have gained particular prominence due to their utility as vehicles in synthetic chemistry.
The pyridine ring system itself presents unique challenges for direct halogenation due to its electron-deficient nature, which renders it less reactive toward electrophilic aromatic substitution compared to benzene derivatives. This electronic deficiency necessitates specialized synthetic approaches to achieve regioselective halogenation, particularly at positions that are not naturally activated. The development of methods for selective pyridine halogenation has therefore become a crucial area of research, with strategies ranging from metalation-trapping sequences to more recently developed phosphine-mediated protocols.
Multi-halogenated pyridines, such as 4-chloro-2-iodo-3-(trifluoromethyl)pyridine, represent an advanced subset of this chemistry where multiple halogen substituents are strategically positioned to create compounds with tailored reactivity profiles. The presence of different halogens allows for orthogonal synthetic transformations, where each halogen can be selectively activated under different reaction conditions. This selectivity is particularly valuable in complex synthetic sequences where step-wise functionalization is required.
Historical Context of Trifluoromethylpyridine Development
The development of trifluoromethylpyridine chemistry traces its origins to the early 20th century, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. However, the systematic exploration of trifluoromethylated pyridines as synthetic targets and bioactive compounds gained momentum significantly later, driven by the recognition of fluorine's unique properties in medicinal chemistry.
The synthesis of trifluoromethylpyridines initially relied on vapor-phase fluorination methods using harsh conditions and high temperatures. Early approaches involved the reaction of trichloromethylpyridine compounds with hydrogen fluoride, but these methods suffered from poor selectivity, low conversion rates, and the decomposition of starting materials and products under the severe reaction conditions required. A significant advancement came with the development of liquid-phase halogen exchange reactions, which provided more controlled conditions for the preparation of trifluoromethylpyridine compounds.
The commercial significance of trifluoromethylpyridines became apparent with the introduction of fluazifop-butyl, the first trifluoromethylpyridine derivative to enter the agrochemical market. This success prompted extensive research into trifluoromethylpyridine chemistry, leading to the development of more than twenty new trifluoromethylpyridine-containing agrochemicals that have acquired International Organization for Standardization common names. The pharmaceutical industry has similarly embraced these compounds, with five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties receiving market approval.
The synthetic methodologies for preparing trifluoromethylpyridines have evolved to encompass three main strategies: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethylating species. Each approach offers distinct advantages depending on the target molecule's substitution pattern and the available starting materials.
Position of this compound within Halogenated Heterocycles
This compound occupies a unique position within the broader landscape of halogenated heterocycles, representing a convergence of several important structural motifs. The compound combines the electron-withdrawing effects of multiple halogen substituents with the special properties imparted by the trifluoromethyl group, creating a highly polarized and reactive molecular framework.
Within the classification system of halogenated heterocycles, this compound belongs to the category of polyhalogenated pyridines, specifically those bearing both traditional halogens (chlorine and iodine) and organofluorine substituents (trifluoromethyl). The presence of iodine is particularly significant, as organoiodine compounds are among the most reactive toward cross-coupling reactions, making them valuable intermediates for further synthetic elaboration.
The trifluoromethyl group at the 3-position contributes unique physicochemical properties that distinguish this compound from other halogenated pyridines. Trifluoromethyl groups are known to significantly influence lipophilicity, metabolic stability, and electronic properties of organic molecules. In pyridine systems, the placement of a trifluoromethyl group can dramatically alter the ring's electronic distribution and reactivity patterns.
Table 1: Comparative Properties of Related Halogenated Trifluoromethylpyridines
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | C₆H₂ClF₃IN | 307.44 | 1227603-55-5 | Cl at 2-position, I at 4-position |
| 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | C₆H₂ClF₃IN | 307.44 | - | CF₃ at 2-position |
| 4-(Chloromethyl)-2-iodo-6-(trifluoromethyl)pyridine | C₇H₄ClF₃IN | 321.46 | 1393531-85-5 | Extended carbon chain |
The strategic arrangement of substituents in this compound creates a compound with potentially complementary reactivity sites. The iodine atom at the 2-position provides an excellent leaving group for nucleophilic substitution or cross-coupling reactions, while the chlorine at the 4-position offers different reactivity under appropriate conditions. The trifluoromethyl group at the 3-position serves as a powerful electron-withdrawing substituent that modulates the reactivity of the entire ring system.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted pyridines, where the nitrogen atom is assigned position 1, and subsequent positions are numbered consecutively around the ring. The compound's name explicitly indicates the positions and identities of all substituents: chlorine at position 4, iodine at position 2, and a trifluoromethyl group at position 3.
The molecular formula C₆H₂ClF₃IN reflects the highly halogenated nature of this compound, with a molecular weight that varies depending on the specific substitution pattern. Related compounds in this family, such as 2-chloro-4-iodo-3-(trifluoromethyl)pyridine, share the same molecular formula but differ in substitution patterns, demonstrating the importance of precise positional nomenclature.
Structural identification of such compounds typically relies on multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides crucial information about the substitution pattern, with the electron-withdrawing effects of the halogens and trifluoromethyl group significantly influencing chemical shifts. The trifluoromethyl group, in particular, produces characteristic signals in both proton and fluorine nuclear magnetic resonance spectra.
Table 2: Structural Identification Parameters for Trifluoromethylpyridine Derivatives
| Parameter | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | General Characteristics |
|---|---|---|
| IUPAC Name | 2-chloro-4-iodo-3-(trifluoromethyl)pyridine | Systematic nomenclature |
| SMILES | FC(F)(F)C1=C(I)C=CN=C1Cl | Linear notation |
| InChI Key | GOZZUFGSIJPALV-UHFFFAOYSA-N | Unique identifier |
| Molecular Weight | 307.44 g/mol | Based on isotopic composition |
The InChI (International Chemical Identifier) system provides a standardized method for representing the compound's structure in a text format, while the InChI Key serves as a unique identifier that can be used for database searches and chemical informatics applications. These standardized representations are essential for accurate communication and documentation in scientific literature and chemical databases.
Properties
IUPAC Name |
4-chloro-2-iodo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXNNMDDGVZVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-3-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the iodination of 4-chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHClFIN
Molecular Weight : 307.44 g/mol
CAS Number : 1227578-22-4
The structural features of this compound include a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and biological activity.
Antimicrobial Properties
Research indicates that 4-Chloro-2-iodo-3-(trifluoromethyl)pyridine exhibits potential antimicrobial effects against various pathogens. Preliminary studies suggest it could be developed into a candidate for treating infectious diseases due to its ability to inhibit bacterial growth.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in targeting metabolic pathways associated with cancer cell proliferation. In vitro assays have shown that it can inhibit cell growth in specific cancer cell lines, indicating its potential as a chemotherapeutic agent.
Agrochemical Applications
This compound derivatives are primarily used in crop protection against pests. The presence of halogen atoms enhances the efficacy of these compounds as pesticides, making them valuable in agricultural chemistry.
Enzyme Inhibition Studies
This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and steroid hormone synthesis. By interacting with these enzymes, it can alter metabolic pathways and gene expression related to oxidative stress and apoptosis.
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various pathogens; further studies required for clinical applications. |
| Anticancer | Inhibits proliferation in cancer cell lines; promising for development as a chemotherapeutic agent. |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism and steroid synthesis pathways. |
Study on Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. Results showed significant inhibition rates, suggesting its potential as a lead compound in drug design targeting metabolic diseases.
Anticancer Evaluation
In vitro assays demonstrated that this compound could inhibit cell proliferation across various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The chlorine, iodine, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine (CAS 823221-95-0)
- Substituents : Cl (position 5), I (position 4), -CF₃ (position 2).
- Key Differences : Swapped positions of Cl and I compared to the target compound.
- Impact : Altered electronic distribution may reduce reactivity in Suzuki-Miyaura couplings due to steric hindrance at position 4 .
4-Iodo-2-(trifluoromethyl)pyridine (CAS 590371-73-6)
- Substituents : I (position 4), -CF₃ (position 2).
- Key Differences : Lacks Cl at position 4.
- Synthesis: Prepared via diazotization of 4-amino-2-(trifluoromethyl)pyridine followed by iodination .
- Applications : Intermediate in antiviral agents; absence of Cl limits electrophilic substitution sites .
2-Chloro-5-iodopyridine (CAS 144320-18-3)
Functional Group Variations
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
- Substituents : Dual -CF₃ groups on pyridine and phenyl rings.
- Activity: Non-azolic CYP51 inhibitor with anti-Trypanosoma cruzi activity comparable to posaconazole .
- Comparison : The target compound’s single -CF₃ group may reduce metabolic stability but improve synthetic accessibility .
3-(Aminomethyl)-6-(trifluoromethyl)pyridine (Compound 9f)
- Substituents : -CF₃ (position 6), -CH₂NH₂ (position 3).
- Activity : 82% cell viability in neuroprotection assays at 3 μM. Electron-withdrawing -CF₃ enhances binding to hydrophobic pockets in enzymes .
Table 1: Key Properties of Selected Pyridine Derivatives
Biological Activity
Overview
4-Chloro-2-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2ClF3IN. It features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups. This unique arrangement contributes to its chemical reactivity and potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Research has indicated promising antimicrobial and anticancer properties, making it a subject of interest in various scientific studies.
Chemical Structure and Properties
The structural formula of this compound is illustrated as follows:
Key Features:
- Chlorine (Cl) at the 4-position
- Iodine (I) at the 2-position
- Trifluoromethyl (CF3) group at the 3-position
These substituents enhance the compound's reactivity and influence its interaction with biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound against various pathogens. A study indicated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited bacteriostatic effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity
In a recent study, this compound was tested against MCF-7 cells, yielding an IC50 value of approximately 29.1 µM. This indicates moderate efficacy compared to other known anticancer agents. The compound's unique substituents likely contribute to its selective targeting of cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets through its reactive functional groups. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the halogen atoms may participate in halogen bonding interactions with biomolecules.
Applications in Drug Development
Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry. It is used in the synthesis of novel pharmaceuticals aimed at treating infections and cancers. Additionally, it has potential applications in agrochemical formulations due to its antimicrobial properties .
Q & A
Q. What are the key structural features of 4-chloro-2-iodo-3-(trifluoromethyl)pyridine that influence its reactivity?
The compound’s reactivity is governed by:
- Electrophilic sites : The iodine atom at position 2 is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chlorine at position 4 can undergo displacement under milder conditions compared to iodine .
- Electron-withdrawing groups : The trifluoromethyl group at position 3 stabilizes the pyridine ring via inductive effects, reducing electron density and directing reactions to specific positions .
- Steric effects : The trifluoromethyl group may hinder reactivity at adjacent positions, favoring regioselective transformations .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Keep in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the iodine substituent .
- Safety : Use PPE (gloves, N95 masks, eye protection) due to its potential toxicity (H313/H333 hazards). Waste must be segregated and disposed by certified hazardous waste handlers .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura coupling reactions at the iodine position of this compound?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF at 80–100°C yield high cross-coupling efficiency .
- Base choice : Cs₂CO₃ or K₃PO₄ enhances transmetalation while minimizing side reactions .
- Substrate compatibility : Aryl/heteroaryl boronic acids with electron-donating groups improve coupling yields (>80%) compared to electron-withdrawing substituents .
Q. How can conflicting reactivity data between chlorine and iodine substituents be resolved in substitution reactions?
- Kinetic vs. thermodynamic control : Iodine undergoes faster substitution (softer nucleophiles, e.g., thiols), while chlorine requires harsher conditions (e.g., CuI/amines for Ullmann-type reactions) .
- Competitive pathways : Use DFT calculations to predict transition states or employ blocking groups (e.g., silyl protection) to isolate reactivity at specific positions .
Q. What analytical techniques are critical for characterizing derivatives of this compound?
- X-ray crystallography : Resolves regiochemical ambiguities in coupling products (e.g., verifying substitution at iodine vs. chlorine) .
- 19F NMR : Monitors trifluoromethyl group integrity during reactions; δ ~ -60 to -70 ppm for CF₃ .
- HRMS/LC-MS : Confirms molecular weights of labile intermediates (e.g., boronate esters) .
Q. How does the trifluoromethyl group impact the compound’s application in medicinal chemistry?
- Metabolic stability : The CF₃ group reduces oxidative metabolism, enhancing pharmacokinetic profiles .
- Target binding : Its hydrophobicity and steric bulk improve affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?
- Iodine loss : Avoid prolonged heating in polar solvents (e.g., DMF) to prevent dehalogenation. Use low-temperature Pd catalysis .
- CF₃ group degradation : Monitor reaction pH; strongly basic conditions (pH >10) may hydrolyze CF₃ to COOH .
Q. How can regioselective functionalization be achieved in the presence of multiple reactive sites?
- Directing groups : Introduce temporary groups (e.g., sulfonyl chloride) to steer reactivity, then remove them post-functionalization .
- Stepwise synthesis : Prioritize iodine substitution first due to its higher leaving-group ability, followed by chlorine .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for cross-coupling reactions with this compound?
- Catalyst loading : Variations in Pd catalyst (0.5–5 mol%) significantly affect yields. Optimize using Design of Experiments (DoE) .
- Oxygen sensitivity : Inconsistent inert-atmosphere practices may lead to Pd oxidation and reduced activity .
Safety and Environmental Considerations
Q. What protocols minimize environmental risks during large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
